Aurora Kinase Inhibition: Improved Solubility Profile Compared to SNS-314
A series of 2-aminobenzimidazole derivatives were developed as Aurora kinase inhibitors. The 2-aminobenzimidazole core was strategically employed as a bioisostere for the biaryl urea residue found in SNS-314, a known potent Aurora kinase inhibitor that entered clinical trials. A key differentiator is that this new series of 2-aminobenzimidazole compounds demonstrates better aqueous solubility than SNS-314, while retaining comparable in vitro potency in both biochemical and cell-based assays [1]. Furthermore, a specific derivative, designated 6m, exhibited a mouse intravenous (IV) pharmacokinetic (PK) profile comparable to that of SNS-314, indicating that the solubility advantage did not compromise in vivo exposure [1].
| Evidence Dimension | Aqueous solubility and in vivo pharmacokinetics |
|---|---|
| Target Compound Data | Better aqueous solubility; comparable mouse IV PK profile for compound 6m. |
| Comparator Or Baseline | SNS-314 (a clinical-stage Aurora kinase inhibitor). |
| Quantified Difference | Comparable in vitro potency; Superior solubility (qualitative). |
| Conditions | Biochemical and cell-based Aurora kinase assays; mouse intravenous PK model. |
Why This Matters
For researchers developing kinase inhibitors, this demonstrates that selecting a 2-aminobenzimidazole-based scaffold can overcome the formulation and bioavailability challenges associated with poorly soluble urea-containing drug candidates like SNS-314, without sacrificing potency.
- [1] Infona. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
